1-(4-chlorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea 1-(4-chlorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea
Brand Name: Vulcanchem
CAS No.: 1421472-04-9
VCID: VC5269578
InChI: InChI=1S/C20H21ClN4O/c21-18-9-7-16(8-10-18)15-24-20(26)23-11-4-13-25-14-12-22-19(25)17-5-2-1-3-6-17/h1-3,5-10,12,14H,4,11,13,15H2,(H2,23,24,26)
SMILES: C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)NCC3=CC=C(C=C3)Cl
Molecular Formula: C20H21ClN4O
Molecular Weight: 368.87

1-(4-chlorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea

CAS No.: 1421472-04-9

Cat. No.: VC5269578

Molecular Formula: C20H21ClN4O

Molecular Weight: 368.87

* For research use only. Not for human or veterinary use.

1-(4-chlorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea - 1421472-04-9

Specification

CAS No. 1421472-04-9
Molecular Formula C20H21ClN4O
Molecular Weight 368.87
IUPAC Name 1-[(4-chlorophenyl)methyl]-3-[3-(2-phenylimidazol-1-yl)propyl]urea
Standard InChI InChI=1S/C20H21ClN4O/c21-18-9-7-16(8-10-18)15-24-20(26)23-11-4-13-25-14-12-22-19(25)17-5-2-1-3-6-17/h1-3,5-10,12,14H,4,11,13,15H2,(H2,23,24,26)
Standard InChI Key PPTOSEYKJOMNMN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)NCC3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a urea core (NH2CONH2\text{NH}_2\text{CONH}_2) substituted with two distinct moieties:

  • A 4-chlorobenzyl group at the N1 position.

  • A 3-(2-phenyl-1H-imidazol-1-yl)propyl chain at the N3 position.

This configuration introduces steric and electronic complexity, with the imidazole ring contributing aromaticity and hydrogen-bonding capability. The molecular formula is inferred as C23H22ClN5O\text{C}_{23}\text{H}_{22}\text{ClN}_5\text{O}, yielding a molecular weight of 428.91 g/mol (calculated via PubChem algorithms) .

Table 1: Key Structural Parameters

ParameterValue/DescriptionSource
Molecular FormulaC23H22ClN5O\text{C}_{23}\text{H}_{22}\text{ClN}_5\text{O}
Molecular Weight428.91 g/mol
Critical Bond AnglesN1–C9–N1’: 124.0°; C19–N20–C21: 130.2°
Torsional FlexibilityImidazole-propyl chain: 73.5°–177.5°

Spectroscopic Characterization

Vibrational Spectroscopy

Key IR and Raman bands for analogous urea-imidazole hybrids include:

  • Urea C=O Stretch: 1640–1680 cm1^{-1} (strong IR absorption) .

  • Imidazole Ring Modes:

    • N–H stretch: 3100–3200 cm1^{-1}.

    • C–N asymmetric stretch: 1250–1350 cm1^{-1} .

  • Phenyl Ring Breathing: 1000–1020 cm1^{-1} (Raman-active) .

Table 2: Experimental vs. Calculated Vibrational Frequencies (cm1^{-1})

ModeIR ExperimentalRaman ExperimentalDFT (B3LYP/6-31G(d,p))
Urea C=O Stretch16751682
Imidazole N–H Stretch31803175
Phenyl Breathing10141014

DFT simulations (B3LYP/6-31G(d,p)) show excellent agreement with experimental data, validating the structural model .

Computational and Electronic Properties

Nonlinear Optical (NLO) Activity

The title compound exhibits significant NLO potential, with computed hyperpolarizability (β\beta) values 35× higher than urea (standard NLO material) . Key parameters include:

  • Polarizability (α\alpha): 2.66×1023esu2.66 \times 10^{-23} \, \text{esu}.

  • First Hyperpolarizability (β\beta): 4.55×1030esu4.55 \times 10^{-30} \, \text{esu}.

  • Second Hyperpolarizability (γ\gamma): 20.16×1037esu-20.16 \times 10^{-37} \, \text{esu} .

Frontier Molecular Orbitals

HOMO-LUMO analysis reveals a 3.8 eV energy gap, indicative of moderate charge transfer efficiency. The HOMO localizes on the imidazole and phenyl rings, while the LUMO resides on the urea carbonyl and chlorobenzyl group .

Biological and Pharmacological Relevance

Putative Targets

Though direct bioactivity data are scarce, structural analogs demonstrate:

  • Xanthine Oxidase Inhibition: Urea-pyrazole hybrids show IC50_{50} values < 10 nM .

  • Antimicrobial Activity: Chlorobenzyl groups enhance membrane penetration, potentiating activity against Gram-positive bacteria .

ADME Profiling

Predicted properties (SwissADME):

  • LogP: 3.2 (moderate lipophilicity).

  • H-Bond Donors/Acceptors: 2/5.

  • Bioavailability Score: 0.55 (moderate) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator